molecular formula C7H11N3O2S B13977234 N-ethyl-4-methylpyrimidine-2-sulfonamide

N-ethyl-4-methylpyrimidine-2-sulfonamide

Cat. No.: B13977234
M. Wt: 201.25 g/mol
InChI Key: COIIVFOWMWVNLW-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpyrimidine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at the 4-position and an ethylsulfonamide moiety at the 2-position. The ethyl and methyl substituents influence its electronic and steric properties, which may modulate solubility, bioavailability, and target binding affinity.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-ethyl-4-methylpyrimidine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-3-9-13(11,12)7-8-5-4-6(2)10-7/h4-5,9H,3H2,1-2H3

InChI Key

COIIVFOWMWVNLW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-methylpyrimidine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it acts by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-4-methylpyrimidine-2-sulfonamide with structurally related sulfonamide-pyrimidine derivatives, focusing on substituent effects and inferred properties.

Table 1: Substituent Comparison of Pyrimidine Sulfonamides
Compound Name Pyrimidine Substituents (Position) Sulfonamide Substituents Key Structural Features
This compound 4-methyl N-ethyl Moderate steric bulk, electron-donating groups
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-fluoro-phenyl, 5-formyl, 6-isopropyl N-methyl Bulky substituents, electron-withdrawing (fluoro), polar formyl group
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide 5-bromo, 2-morpholinyl, 4-sulfanyl 2,4,6-trimethylbenzene Halogen (Br), morpholine ring, thioether linkage
Key Findings

This contrasts with analogs bearing electron-withdrawing groups (e.g., 4-fluoro-phenyl in or 5-bromo in ), which may enhance electrophilicity and reactivity in substitution reactions.

Steric Considerations :

  • The N-ethyl group provides moderate steric hindrance compared to N-methyl in . Larger substituents (e.g., 6-isopropyl in or 2,4,6-trimethylbenzene in ) could reduce conformational flexibility or hinder target binding in biological systems.

Solubility and Polarity :

  • The absence of polar groups (e.g., formyl or morpholinyl) in the target compound suggests lower aqueous solubility compared to analogs like and . The methoxy group in and formyl group in enhance polarity, which may improve pharmacokinetic profiles.

Biological Interactions :

  • Sulfonamides with halogen substituents (e.g., bromo in or fluoro in ) often exhibit enhanced binding to hydrophobic enzyme pockets. The target compound’s simpler substituents may prioritize metabolic stability over potency, depending on the application.

Research Implications and Limitations

While direct experimental data on this compound are scarce, comparisons with analogs highlight critical structure-activity relationships (SARs):

  • Substituent Optimization : Tailoring substituents (e.g., adding halogens or polar groups) could modulate target selectivity and solubility.
  • Synthetic Utility : The compound’s relatively simple structure may serve as a versatile intermediate for derivatization, similar to the functionalized pyrimidines in and .

Limitations :

  • The absence of quantitative data (e.g., logP, pKa, or IC50 values) restricts a rigorous comparative analysis.
  • Further studies are needed to validate hypotheses regarding bioavailability or enzymatic inhibition.

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